molecular formula C9H9BO3S B064478 (7-Methoxybenzo[b]thiophen-2-yl)boronic acid CAS No. 193965-35-4

(7-Methoxybenzo[b]thiophen-2-yl)boronic acid

Cat. No.: B064478
CAS No.: 193965-35-4
M. Wt: 208.05 g/mol
InChI Key: KRQCXABUOQTMLT-UHFFFAOYSA-N
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Description

(7-Methoxybenzo[b]thiophen-2-yl)boronic acid is an organic boronic acid compound with the molecular formula C9H9BO3S and a molecular weight of 208.04 g/mol . This compound is characterized by the presence of a methoxy group attached to the benzothiophene ring, which is further connected to a boronic acid functional group. It is commonly used in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7-Methoxybenzo[b]thiophen-2-yl)boronic acid typically involves the reaction of benzothiophene derivatives with boronic acid reagents. One common method is the palladium-catalyzed borylation of 7-methoxybenzothiophene using bis(pinacolato)diboron in the presence of a base such as potassium acetate and a palladium catalyst like Pd(dppf)Cl2 . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, and at elevated temperatures.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. This includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

(7-Methoxybenzo[b]thiophen-2-yl)boronic acid primarily undergoes cross-coupling reactions, particularly the Suzuki-Miyaura coupling. This reaction involves the formation of carbon-carbon bonds between the boronic acid and an aryl or vinyl halide in the presence of a palladium catalyst and a base .

Common Reagents and Conditions

    Reagents: Palladium catalysts (e.g., Pd(PPh3)4, Pd(dppf)Cl2), bases (e.g., potassium carbonate, sodium hydroxide), aryl or vinyl halides.

    Conditions: Inert atmosphere (e.g., nitrogen or argon), solvents (e.g., toluene, ethanol), elevated temperatures (e.g., 80-100°C).

Major Products

The major products of these reactions are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Mechanism of Action

The mechanism of action of (7-Methoxybenzo[b]thiophen-2-yl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7-Methoxybenzo[b]thiophen-2-yl)boronic acid is unique due to the presence of the methoxy group, which can influence its electronic properties and reactivity. This makes it particularly useful in the synthesis of complex organic molecules where specific electronic effects are desired .

Properties

IUPAC Name

(7-methoxy-1-benzothiophen-2-yl)boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BO3S/c1-13-7-4-2-3-6-5-8(10(11)12)14-9(6)7/h2-5,11-12H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KRQCXABUOQTMLT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=C(S1)C(=CC=C2)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40611154
Record name (7-Methoxy-1-benzothiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.05 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

193965-35-4
Record name (7-Methoxy-1-benzothiophen-2-yl)boronic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40611154
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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